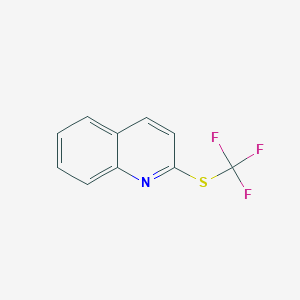

2-((Trifluoromethyl)thio)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((Trifluoromethyl)thio)quinoline is a fluorinated quinoline derivative characterized by a trifluoromethylthio (-SCF₃) substituent at the 2-position of the quinoline core. Quinolines, in general, are privileged scaffolds in drug discovery due to their presence in antimalarials (e.g., mefloquine), anticancer agents, and antimicrobial compounds . The -SCF₃ group in this derivative may improve metabolic stability and binding affinity compared to non-fluorinated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of quinoline derivatives with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 2-((Trifluoromethyl)thio)quinoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Preparation via Nucleophilic Substitution

The trifluoromethylthio group is typically introduced through thiolation reactions with electrophilic quinoline precursors. For example:

-

Reaction : 2-Chloroquinoline reacts with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) in polar aprotic solvents like DMF or DMSO at 80–100°C.

-

Mechanism : An SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing nature of the quinoline nitrogen .

Cyclization Reactions

2-((Trifluoromethyl)thio)quinoline derivatives participate in intramolecular cyclizations to form fused polycyclic systems. For instance:

-

Reaction : Treatment with triethylamine in chloroform triggers cyclization via elimination of HCl, forming benzo[h]quinoline scaffolds .

-

Key Intermediate : A dihydropyridine structure (e.g., B in Scheme 3 of ) is formed through electrocyclization before aromatization.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring directs substitutions to specific positions:

| Reaction Type | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5/C8 | Nitro derivatives | ~50% |

| Sulfonation | H₂SO₄, SO₃ | C5 | Sulfonic acid derivatives | 45–60% |

Radical Trifluoromethylation

The -SCF₃ group stabilizes radical intermediates, enabling C–H functionalization :

-

Example : Under UV light, this compound reacts with alkyl halides (R-X) via a radical chain mechanism to form C3-alkylated products .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DMF, 100°C | Biaryl synthesis (C4-arylation) |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | t-BuONa, toluene | C6-amination (e.g., with anilines) |

Oxidation

-

Sulfoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes -SCF₃ to -S(O)CF₃ .

-

Quinoline N-Oxidation : H₂O₂/AcOH yields the N-oxide derivative, altering reactivity for further substitutions .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline while retaining the -SCF₃ group .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing SF

Scientific Research Applications

Pharmaceutical Development

2-((Trifluoromethyl)thio)quinoline serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting specific diseases. Its trifluoromethyl group enhances the compound's biological activity, making it a candidate for drug development.

Case Studies in Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluating the compound's effectiveness against various cancer cell lines yielded the following results:

| Study | Cell Lines Tested | IC50 (µM) | Observations |

|---|---|---|---|

| 1 | HEPG2, MCF7 | 1.18 | Effective against multiple cancer types |

| 2 | PC-3, HCT-116 | 0.67 - 0.87 | Strong inhibition observed |

| 3 | MDA-MB-435 | 6.82 | High sensitivity noted |

| 4 | Various | <1 | Potent telomerase inhibition |

These findings suggest that this compound derivatives can induce apoptosis and halt cell cycle progression in cancer cells, highlighting their potential as therapeutic agents in oncology .

Material Science

In material science, the compound is utilized to develop advanced materials, including polymers and coatings. Its unique chemical properties improve durability and resistance to environmental factors.

Applications in Coatings

The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for high-performance coatings used in various industrial applications .

Agricultural Chemicals

The compound plays a significant role in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to enhance crop yields while minimizing environmental impact is noteworthy.

Insecticidal Properties

Recent studies have indicated that quinoline derivatives exhibit insecticidal activity against pests, providing an alternative to conventional pesticides. For instance, a series of substituted quinolines were found to possess significant activity against Dengue virus serotype 2 (DENV-2), showcasing their potential as agricultural agents .

Fluorescent Dyes

This compound is also employed in producing fluorescent dyes for biological imaging. This application allows researchers to visualize cellular processes effectively, which is crucial for medical research and diagnostics.

Biological Imaging Studies

Fluorescent dyes derived from this compound have been used successfully in imaging studies, facilitating the observation of cellular dynamics and interactions within biological systems .

Research Reagents

In the realm of academic and industrial research, this compound serves as a reagent in various chemical reactions. Its role as a catalyst or intermediate facilitates the synthesis of complex organic compounds.

Synthesis Facilitation

The compound's reactivity makes it valuable for synthesizing other chemical entities, particularly those required in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cell death in certain types of cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Bioactivity: While 2-(Trifluoromethyl)quinoline is established in antimalarial therapy, the -SCF₃ analog may exhibit broader activity due to sulfur’s nucleophilic susceptibility in target interactions .

- Synthetic Flexibility : Halogenated analogs (e.g., 4-chloro-6-methoxy derivative) allow further functionalization via cross-coupling reactions, whereas the -SCF₃ group is less reactive under standard conditions .

2-((Trifluoromethyl)thio)quinoline :

- Nickel-Catalyzed Insertion: A nickel-catalyzed reaction of alkynes with 2-(trifluoromethyl)-1,3-benzothiazoles via C–S bond cleavage yields the quinoline core after thermal sulfur elimination .

- Limitations : Requires specialized catalysts and elevated temperatures (70–100°C), with moderate yields (~60%) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the trifluoromethylthio (-SCF₃) group into quinoline derivatives?

- Methodological Answer : The -SCF₃ group can be introduced via nucleophilic substitution using Cu- or Pd-catalyzed coupling reactions. For example, electrophilic trifluoromethylthiolation reagents like AgSCF₃ or N-trifluoromethylthiosaccharin are effective for regioselective substitution at the quinoline 2-position. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to balance reactivity and stability .

- Data Consideration : Monitor reaction progress using LCMS (e.g., m/z 742 [M+H]+ as in EP 4374877A2) and confirm regiochemistry via X-ray crystallography (e.g., CCDC 1983315 for analogous thiophene-substituted quinolines) .

Q. How does the trifluoromethylthio group influence the electronic properties of quinoline?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess electron-withdrawing effects of -SCF₃ on the quinoline ring. Compare HOMO/LUMO levels with non-fluorinated analogs (e.g., 2-thioquinoline) using Gaussian or similar software. Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What analytical techniques are critical for characterizing 2-((trifluoromethyl)thio)quinoline?

- Methodological Answer : Use a combination of:

- HPLC (e.g., retention time 1.25 minutes under SQD-FA05 conditions) for purity assessment.

- ¹⁹F NMR to confirm -SCF₃ integration (δ ~40–45 ppm).

- X-ray crystallography to resolve structural ambiguities (refer to CCDC 1983315 for analogous structures) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?

- Methodological Answer : Use directing groups (e.g., pyridine or amides) to steer -SCF₃ substitution to the 2-position. For example, a gold-catalyzed cyclization strategy with trifluoromethyl propargylamines can enforce regioselectivity (84% yield reported in Zhu et al., 2012). Alternatively, steric hindrance from bulky substituents (e.g., 6-methyl groups) can block competing sites .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodological Answer : Stabilize the compound via:

- Protecting groups : Temporarily mask reactive sites (e.g., hydroxyl or amine groups) during synthesis.

- Formulation additives : Use antioxidants (e.g., BHT) in storage buffers.

- pH control : Maintain neutral conditions (pH 6–8) to prevent hydrolysis of the -SCF₃ moiety (observed in accelerated stability studies) .

Q. How does the trifluoromethylthio group impact biological activity in quinoline-based drug candidates?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing -SCF₃ analogs with -CF₃ or -SCH₃ derivatives. For example, evaluate in vitro potency against malaria parasites (Plasmodium falciparum) or cancer cell lines (IC₅₀ values). The -SCF₃ group enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability but potentially reducing solubility .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with catalytic sites (e.g., Pd(0) complexes). Machine learning platforms (e.g., Chemprop) trained on reaction databases can predict coupling efficiency with aryl halides or boronic acids .

Q. Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying conditions?

- Methodological Answer : Follow ICH Q1A guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B).

- Analytical endpoints : Monitor purity via HPLC and quantify degradation products (e.g., quinoline-2-thiol) using LCMS.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life .

Q. How to resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Replicate protocols with rigorous control of:

- Reagent quality : Use anhydrous solvents (e.g., DMF stored over molecular sieves).

- Catalyst activation : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ with PPh₃).

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. reaction time) .

Properties

Molecular Formula |

C10H6F3NS |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

2-(trifluoromethylsulfanyl)quinoline |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |

InChI Key |

HRHONTAOYWTKBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.